molecular formula C23H37NO3 B15016872 Hexyl 4-(decanoylamino)benzoate

Hexyl 4-(decanoylamino)benzoate

Cat. No.: B15016872
M. Wt: 375.5 g/mol
InChI Key: UKJJXSIYTYHEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl 4-(decanoylamino)benzoate is a synthetic ester derivative characterized by a benzoate core substituted at the 4-position with a decanoylamino group (a 10-carbon acyl chain linked via an amide bond) and a hexyl ester moiety. This structure combines lipophilic (hexyl and decanoyl chains) and polar (amide and ester) functional groups, making it relevant for applications requiring balanced solubility, interfacial activity, or controlled release.

Properties

Molecular Formula

C23H37NO3

Molecular Weight

375.5 g/mol

IUPAC Name

hexyl 4-(decanoylamino)benzoate

InChI

InChI=1S/C23H37NO3/c1-3-5-7-9-10-11-12-14-22(25)24-21-17-15-20(16-18-21)23(26)27-19-13-8-6-4-2/h15-18H,3-14,19H2,1-2H3,(H,24,25)

InChI Key

UKJJXSIYTYHEHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCCCC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves reacting 4-(decanoylamino)benzoic acid with hexanol under acidic conditions. Sulfuric acid (5–10 mol%) or p-toluenesulfonic acid (2–5 mol%) catalyzes the reaction at 120–140°C for 6–12 hours. Water removal via azeotropic distillation (e.g., using toluene) shifts equilibrium toward ester formation, achieving yields of 78–85%.

Reaction Conditions:

Parameter Range Source
Temperature 120–140°C
Catalyst Loading 2–10 mol%
Reaction Time 6–12 hours
Yield 78–85%

Transesterification

Alternative routes employ methyl 4-(decanoylamino)benzoate and hexanol in the presence of lipases (e.g., Candida antarctica Lipase B). Solvent-free conditions at 60°C for 24 hours yield 82–88% product. This method avoids acidic byproducts but requires enzyme immobilization for reuse.

Catalytic Methods for Enhanced Efficiency

Metal Composite Oxide Solid Acid Catalysts

Patent CN112010771B details a method using SiO₂-TiO₂-ZrO₂ composite catalysts under negative pressure (-0.06 to -0.09 MPa). Key advantages include:

  • Reusability : Catalysts retained 95% activity after 5 cycles.
  • Yield : 89.8% at 145–150°C with a 1:1.6 molar ratio of acid to hexanol.
  • Purification : Gradient cooling (3–5°C/hour) followed by cyclohexane recrystallization.

Sulfuric Acid vs. Solid Acid Comparison

Parameter Sulfuric Acid SiO₂-TiO₂-ZrO₂
Temperature 120–140°C 145–150°C
Catalyst Recovery Not recoverable 95% after 5 cycles
Byproducts Sulfated residues None
Yield 78–85% 89.8%

Process Optimization Strategies

Solvent Systems

  • Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates amidation but complicates purification.
  • Nonpolar Solvents : Cyclohexane or toluene improve esterification kinetics and facilitate azeotropic water removal.

Purification Techniques

  • Activated Carbon Treatment : Reduces impurities (e.g., unreacted decanoyl chloride) to <0.2%.
  • Gradient Crystallization : Cooling filtrates to 0–5°C precipitates 99% pure product.
  • Distillation : Hexanol recovery (>90%) under reduced pressure (10–20 mmHg).

Industrial-Scale Production

Continuous Flow Reactors

Microchannel reactors (e.g., Corning AFR) enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes. A pilot study achieved 91% yield at 150°C with a residence time of 15 minutes.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(decanoylamino)benzoic acid and hexanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products

    Hydrolysis: 4-(decanoylamino)benzoic acid and hexanol.

    Oxidation: Various carboxylic acids or oxidized derivatives depending on the reaction conditions.

    Substitution: Substituted derivatives of this compound with different functional groups on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a) Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2)
  • Structure : Features a longer alkyl chain (11-oxoundecyl) linked via an amide and ether bond to the benzoate core.
  • Function : Demonstrated efficacy in fuel removal from aqueous media due to its amphiphilic nature .
b) Hexyl 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoate (Sarasorb DHHB)
  • Structure: Contains a diethylamino-hydroxybenzoyl substituent, enhancing UV absorption (λmax ~340–380 nm).
  • Application : Used as a broad-spectrum UV filter in sunscreens .
  • Contrast: The decanoylamino group in Hexyl 4-(decanoylamino)benzoate lacks UV-absorbing chromophores, limiting photoprotective utility but favoring surfactant or emulsifier roles.

Functional Analogs

a) Ethyl 4-(Dimethylamino)Benzoate
  • Reactivity : Exhibits higher polymerization efficiency in resin cements compared to methacrylate-based amines due to rapid radical generation .
  • Comparison: The decanoylamino group in this compound may slow reactivity due to steric hindrance but improve thermal stability.
b) Hexyl Benzoate
  • Properties : Simple ester with a hexyl chain; exhibits a woody-green odor and is used in fragrances .
  • Contrast: The decanoylamino group introduces polarity, likely reducing volatility and altering solubility (e.g., lower water solubility vs. hexyl benzoate).

Data Tables: Comparative Analysis

Table 1: Physical-Chemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted) Application
This compound ~405.5 g/mol Decanoylamino, hexyl ester Low water, high organic Surfactants, emulsifiers
Hexyl Benzoate 220.3 g/mol Hexyl ester Insoluble in water Fragrances, flavors
Ethyl 4-(Dimethylamino)Benzoate 207.3 g/mol Dimethylamino, ethyl ester Moderate in polar solvents Polymerization initiators
Sarasorb DHHB 397.5 g/mol Diethylamino, hydroxybenzoyl Lipophilic UV filters

Q & A

Q. What are the standard synthetic methodologies for Hexyl 4-(decanoylamino)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of 4-(decanoylamino)benzoic acid with hexanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:

  • Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for efficient amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating the ester .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.2:1 alcohol:acid) to drive esterification to completion .

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm ester linkage (δ ~4.3 ppm for hexyl -OCH₂) and amide protons (δ ~6.5-7.5 ppm) .
    • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
  • Purity Assessment :
    • HPLC : C18 column, acetonitrile/water gradient (e.g., 70:30 to 95:5), UV detection at 254 nm .
    • Melting Point : Compare with literature values (if available) to verify crystallinity .

Q. What is the known toxicity profile of this compound, and how should safety protocols be designed?

Methodological Answer:

  • Toxicity Data :

    Test ModelEndpointResult (Hexyl Benzoate Analogs)Reference
    S. invictaContact Toxicity (LD₅₀)0.12 µg/insect
    OSHA HazardsAquatic ToxicityNot classified
  • Safety Protocols :

    • Use PPE (gloves, goggles) due to potential skin/eye irritation .
    • Conduct toxicity assays (e.g., Daphnia magna for aquatic toxicity) if environmental release is possible .

Advanced Research Questions

Q. How does the alkyl chain length in benzoate esters influence bioactivity, and what contradictions exist in structure-activity relationships?

Methodological Answer:

  • Chain Length Correlation :
    • Contact Toxicity : Linear increase with C1-C6 alcohols (e.g., hexyl shows higher toxicity than methyl in fire ants) .
    • Contradictions : Longer chains (>C6) may reduce bioavailability due to lipophilicity, but data gaps exist for decanoylamino derivatives .
  • Experimental Design :
    • Compare EC₅₀ values across homologs using standardized assays (e.g., OECD Guidelines 201/202).

Q. What strategies are effective for analyzing this compound stability under thermal or hydrolytic stress?

Methodological Answer:

  • Thermal Stability :
    • TGA/DSC : Assess decomposition temperatures (e.g., >200°C for ester stability) .
    • Hydrolytic Resistance :
  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C, 24h) followed by HPLC quantification of degradation products .
  • Key Finding : Benzoate esters with bulky substituents (e.g., decanoylamino) show enhanced hydrolytic resistance vs. simple alkyl esters .

Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound?

Methodological Answer:

  • Method Development :
    • LC-MS/MS : Use a QTOF detector to identify impurities (e.g., decanoic acid, unreacted benzoic acid) with LOD <0.1 ppm .
    • Validation Parameters :
  • Linearity (R² >0.99), precision (%RSD <2%), recovery (90-110%) per ICH Q2(R1) .
  • Case Study : Sigma-Aldrich’s analytical standard (purity >95%) uses HPLC-UV with a C8 column .

Q. What catalytic or material science applications are plausible for this compound?

Methodological Answer:

  • Catalytic Potential :
    • Ligand Design : The amide and ester groups may coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions. Test catalytic activity in Suzuki-Miyaura reactions .
  • Material Science :
    • Polymer Additive : Evaluate plasticizing efficiency (T₀ reduction) in PVC blends via DSC .

Q. How can environmental persistence and regulatory compliance be assessed for this compound?

Methodological Answer:

  • Regulatory Status :

    RegionInventoryStatusReference
    EUEC InventoryListed
    USTSCANot Listed
  • Environmental Testing :

    • Biodegradation : OECD 301B (ready biodegradability) .
    • Bioaccumulation : LogP calculation (predicted ~5.2 for hexyl-decanoylamino) to assess BCF potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.